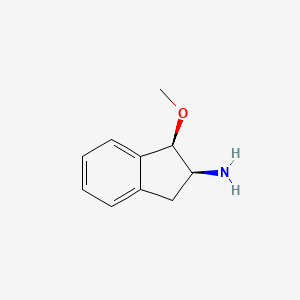

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine, commonly known as Rolipram, is a chemical compound that is used in scientific research to study various biological processes. It is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. Rolipram has been shown to have several biochemical and physiological effects, and its mechanism of action has been extensively studied.

Aplicaciones Científicas De Investigación

Synthesis of Metal Complexes for Potential Anticancer Applications : The compound has been utilized in the synthesis of palladium(II) and platinum(II) complexes. These complexes, containing benzimidazole ligands, have shown potential as anticancer compounds. Their structures were elucidated using various physico-chemical techniques and exhibited activity against different cancer cell lines, including breast cancer, colon carcinoma, and hepatic carcinoma (Ghani & Mansour, 2011).

Use in Chiral Discrimination by NMR : The related compound, 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid, was effectively used as a chiral derivatizing agent for discrimination of enantiomeric alcohols and amines by 1H NMR. This application is crucial in determining the enantiomeric purities and absolute configurations of these compounds (Miyano et al., 1989).

Catalytic Amination Processes : The compound has been studied in the context of catalytic amination processes. For instance, the amination of 1-methoxy-2-propanol over silica supported nickel catalysts was explored. This process is significant in the production of amino compounds with high selectivity (Bassili & Baiker, 1990).

Determination of Absolute Configuration of Chiral Carbinol Carbons : The Mosher ester analysis, involving the use of α-methoxy-α-trifluoromethylphenylacetic acid esters, is a method used for deducing the configuration of unknown stereogenic secondary carbinol centers. This technique is fundamental in stereochemical studies in organic chemistry (Hoye, Jeffrey & Shao, 2007).

Preparation of High-Spin Organic Polymers : A related compound, poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], was synthesized via the Gilch reaction. This polymer exhibited reversible redox properties and was a precursor to a high-spin organic polymer, which is a significant advancement in materials science (Kurata, Pu & Nishide, 2007).

Electrochemical Synthesis of N-Protected Amines : Electrochemical methods were developed for the synthesis of N-protected (1-methoxyalkyl)amines. This process is significant for the synthesis of various organic compounds, providing a standardized method with high yields (Walęcka-Kurczyk et al., 2022).

Propiedades

IUPAC Name |

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMICMWRZNBCKBU-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2=CC=CC=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H](CC2=CC=CC=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2978575.png)

![N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B2978582.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2978583.png)

![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2978589.png)

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2978590.png)